2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps such as recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-[(3-Methoxypropyl)amino]-4-nitrobenzonitrile: This compound has a similar structure but with the nitro group at a different position on the benzene ring.
2-[(3-Methoxypropyl)amino]-5-chlorobenzonitrile: This compound has a chlorine atom instead of a nitro group on the benzene ring.
2-[(3-Methoxypropyl)amino]-5-methylbenzonitrile: This compound has a methyl group instead of a nitro group on the benzene ring.
Properties
IUPAC Name |
2-(3-methoxypropylamino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-6-2-5-13-11-4-3-10(14(15)16)7-9(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLJAMLDWPTMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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